molecular formula C16H13N5O3 B14576303 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 61457-36-1

5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B14576303
CAS No.: 61457-36-1
M. Wt: 323.31 g/mol
InChI Key: UIEIOCCKBGVUJF-UHFFFAOYSA-N
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Description

5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with amino, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-3-carboxamide
  • 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61457-36-1

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

5-amino-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H13N5O3/c17-15-14(16(22)19-11-4-2-1-3-5-11)10-18-20(15)12-6-8-13(9-7-12)21(23)24/h1-10H,17H2,(H,19,22)

InChI Key

UIEIOCCKBGVUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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